molecular formula C8H6BrF3N2O B12865916 4-Bromo-3-(trifluoromethyl)phenylurea

4-Bromo-3-(trifluoromethyl)phenylurea

Cat. No.: B12865916
M. Wt: 283.04 g/mol
InChI Key: ZOQDVAHCMDZLSL-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)phenylurea is a chemical compound with the molecular formula C8H6BrF3N2O It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)phenylurea typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine compounds. Substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)phenylurea has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethyl)phenylurea can be compared with other similar compounds, such as:

    4-Bromo-3-(trifluoromethyl)aniline: This compound shares a similar structure but lacks the urea moiety.

    3-(Trifluoromethyl)phenylurea: This compound lacks the bromine atom but retains the trifluoromethyl and phenylurea groups.

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

ZOQDVAHCMDZLSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Br

Origin of Product

United States

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